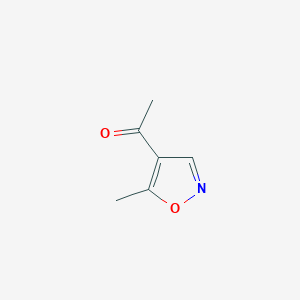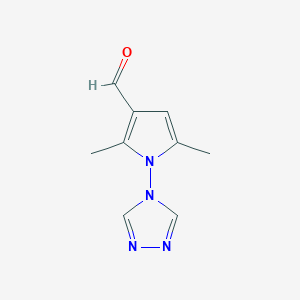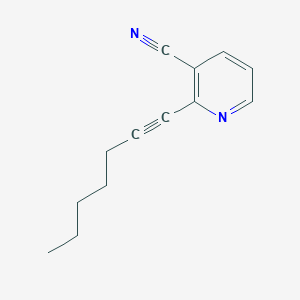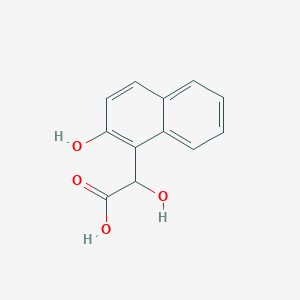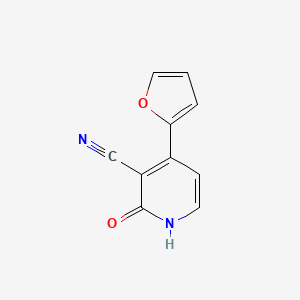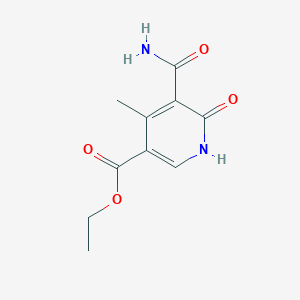
1-(4,6-二甲基嘧啶-2-基)-1H-1,2,3-三唑-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both pyrimidine and triazole rings in its structure contributes to its unique chemical properties and biological activities.
科学研究应用
Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
作用机制
Target of Action
Similar pyrimidine-based compounds have been reported to exhibit various pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often involve the use of copper(I) catalysts to facilitate the formation of the triazole ring.
-
Step 1: : Synthesis of the azide precursor.
- React 4,6-dimethylpyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: : Cycloaddition reaction.
- Combine the azide precursor with an alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature to 60°C, stirring for several hours.
-
Step 3: : Esterification.
- React the resulting triazole compound with methanol and a catalytic amount of acid (e.g., sulfuric acid) to form the methyl ester.
- Reaction conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature to reflux.
Substitution: Sodium methoxide in methanol, room temperature to reflux.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides.
相似化合物的比较
Similar Compounds
- Methyl 1-(4-methylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring and the position of the carboxylate group on the triazole ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMDXXWLAHBPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377116 |
Source


|
| Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-13-9 |
Source


|
| Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
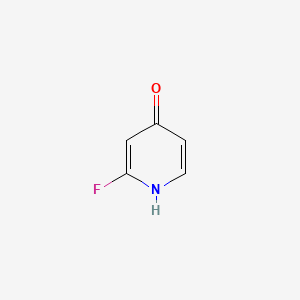
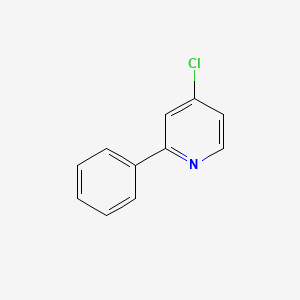
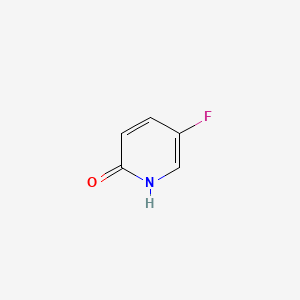
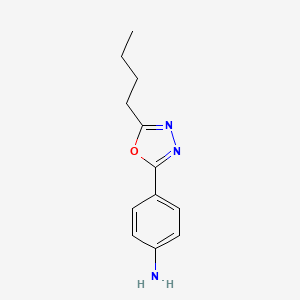

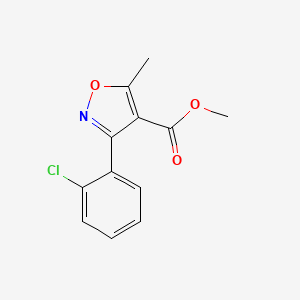

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
